

# Trimethyl phosphonoacetate CAS number

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## Compound of Interest

Compound Name: Trimethyl phosphonoacetate

Cat. No.: B042384

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An In-Depth Technical Guide to **Trimethyl Phosphonoacetate**

CAS Number: 5927-18-4

## Introduction

**Trimethyl phosphonoacetate** (TMPA) is a versatile organophosphorus compound widely utilized in organic synthesis and medicinal chemistry. Identified by the CAS Number 5927-18-4, this compound is a key reagent, most notably in the Horner-Wadsworth-Emmons (HWE) reaction, for the stereoselective synthesis of alkenes. Its stability, predictable reactivity, and the ease of removal of its byproducts make it an invaluable tool for chemists. This guide provides a comprehensive overview of **trimethyl phosphonoacetate**, including its chemical and physical properties, synthesis protocols, mechanistic insights into its key reactions, and its applications in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

## Chemical Identity and Properties

**Trimethyl phosphonoacetate** is a colorless to pale yellow liquid. It is characterized by a phosphonate group attached to a methylene carbon, which is in turn bonded to a methyl ester group. This structure is fundamental to its reactivity, particularly the acidity of the  $\alpha$ -protons, which is crucial for its role in olefination reactions.

Table 1: Physical and Chemical Properties of **Trimethyl Phosphonoacetate**

Property	Value
CAS Number	5927-18-4
Molecular Formula	C <sub>5</sub> H <sub>11</sub> O <sub>5</sub> P
Molecular Weight	182.11 g/mol
Density	1.125 g/mL at 25 °C
Boiling Point	118 °C at 0.85 mmHg
Refractive Index (n <sub>20/D</sub> )	1.437
Flash Point	113 °C (closed cup)
Synonyms	(Carboxymethyl)phosphonic acid trimethyl ester, Dimethylphosphonoacetic acid methyl ester, Methyl dimethylphosphonoacetate

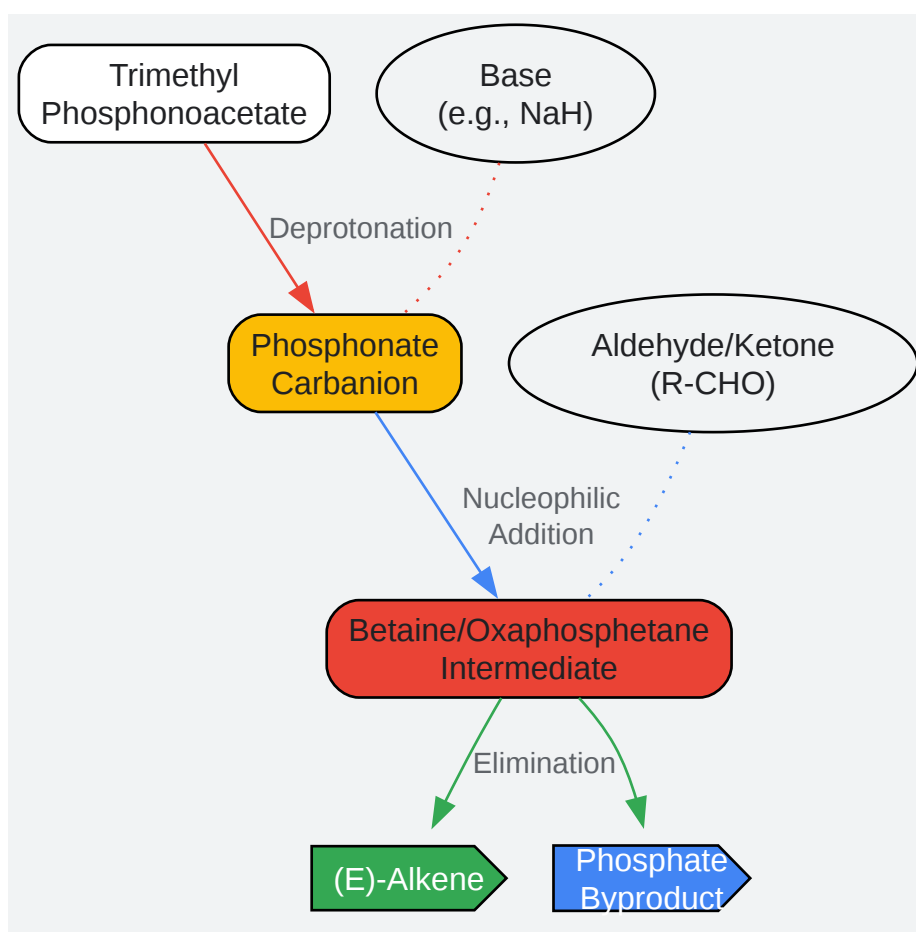
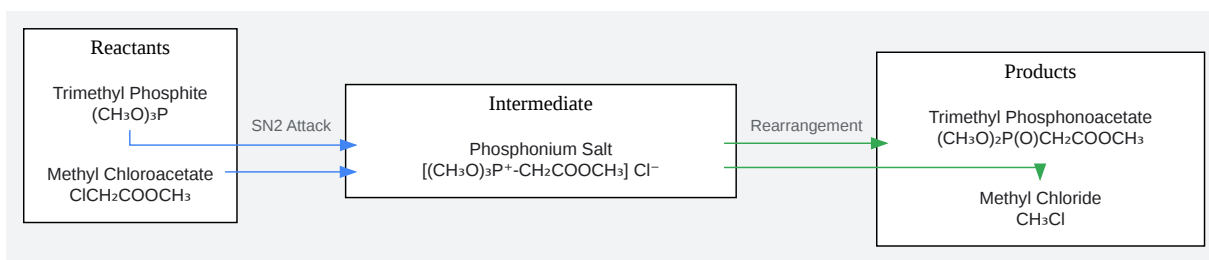
Table 2: <sup>1</sup>H NMR Spectral Data for **Trimethyl Phosphonoacetate** (CDCl<sub>3</sub> Solvent)

Assignment	Chemical Shift (ppm)	Coupling Constant
P(O)(OCH <sub>3</sub> ) <sub>2</sub>	3.81	d, J(H,P) = 11.2 Hz
P(O)CH <sub>2</sub>	2.99	d, J(H,P) = 21.6 Hz
COOCH <sub>3</sub>	3.76	s

Note: Spectral data can vary slightly based on the spectrometer and conditions. Data compiled from representative spectra.

## Synthesis of Trimethyl Phosphonoacetate

The most common and industrially significant method for synthesizing **trimethyl phosphonoacetate** is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically trimethyl phosphite, on an alkyl halide, in this case, methyl chloroacetate. The reaction proceeds via a phosphonium intermediate which then rearranges to form the stable P=O bond of the phosphonate, displacing a methyl halide as a byproduct.



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